molecular formula C16H18N2O2 B3363515 Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate CAS No. 1031667-78-3

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate

Cat. No.: B3363515
CAS No.: 1031667-78-3
M. Wt: 270.33
InChI Key: LZJQWDXRFWZXFM-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is used primarily in research and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 4-methylbenzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using catalysts such as Pd/C under hydrogenation conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used.

    Reduction: Palladium on carbon (Pd/C) under hydrogenation conditions.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is unique due to the presence of both the 4-methylbenzyl and amino groups, which confer specific chemical properties and reactivity that are not observed in its simpler analogs.

Properties

IUPAC Name

methyl 3-amino-4-[(4-methylphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-5-12(6-4-11)10-18-15-8-7-13(9-14(15)17)16(19)20-2/h3-9,18H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQWDXRFWZXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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